Obtusenyne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20BrClO |
|---|---|
Molecular Weight |
331.67 g/mol |
IUPAC Name |
(2S,3S,5Z,8S,9S)-3-bromo-8-chloro-2-ethyl-9-[(Z)-pent-2-en-4-ynyl]-2,3,4,7,8,9-hexahydrooxonine |
InChI |
InChI=1S/C15H20BrClO/c1-3-5-6-11-15-13(17)10-8-7-9-12(16)14(4-2)18-15/h1,5-8,12-15H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14-,15-/m0/s1 |
InChI Key |
XNLVYZURWKMAIT-XPEVOSFMSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br |
Canonical SMILES |
CCC1C(CC=CCC(C(O1)CC=CC#C)Cl)Br |
Synonyms |
obtusenyne |
Origin of Product |
United States |
Natural Occurrence and Isolation
Isolation and Purification Methodologies
Chromatographic Separation Techniques (e.g., Flash Chromatography, Thin-Layer Chromatography)
The purification of Obtusenyne from crude algal or sea hare extracts relies heavily on chromatographic methods. researchgate.netuoa.gr These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. shimadzu.com
Flash Chromatography is a principal technique used for the rapid separation of compounds from a mixture. researchgate.netwiley-vch.de It is an air-pressure-driven form of column chromatography that utilizes a column packed with a solid adsorbent, most commonly silica (B1680970) gel. acs.orgwiley-vch.de In the isolation of this compound and related natural products, the crude extract is loaded onto the silica gel column. researchgate.netd-nb.info A solvent or a mixture of solvents (the mobile phase), typically combinations of hexane (B92381) and ethyl acetate (B1210297) or hexane and ether, is then passed through the column. researchgate.netwiley-vch.ded-nb.info Compounds separate based on their polarity, with less polar compounds eluting faster than more polar ones. The process involves collecting fractions of the eluate, which are then analyzed for the presence of the target compound. d-nb.info Repetitive column chromatography steps are often necessary to achieve pure samples. researchgate.net
Thin-Layer Chromatography (TLC) is an essential analytical tool used alongside flash chromatography. researchgate.net It is employed to monitor the progress of the separation, identify the fractions containing the desired compound, and determine the appropriate solvent system for the column chromatography. acs.orgwiley-vch.de A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel), and the plate is developed in a sealed chamber with a solvent. The separated spots are visualized, often using UV light or chemical staining agents. acs.org
Spectroscopic Approaches for Structural Confirmation (e.g., Nuclear Magnetic Resonance, X-ray Analysis)
Once this compound is isolated in its pure form, its complex molecular structure is determined and confirmed using advanced spectroscopic techniques. researchgate.netugm.ac.id The structure of this compound, which features a nine-membered ether ring and multiple stereocenters, was originally established through a combination of chemical and spectral methods. pnas.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for the structural elucidation of organic molecules like this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized. wiley-vch.de ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. asahikawa-nct.ac.jpthieme-connect.com The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) from these spectra allow for the piecing together of the molecular skeleton. wiley-vch.de Due to the conformational mobility of the nine-membered ring in this compound, some signals in the ¹³C NMR spectrum can be broadened. thieme-connect.com
| Position | 13C (δ, ppm) | 1H (δ, ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 82.8 | - |
| 2 | 80.1 | - |
| 3 | 110.7 | - |
| 4 | 140.7 | - |
| 5 | 35.3 | - |
| 6 | Broadened | - |
| 7 | 63.3 | - |
| 8 | 32.0 | - |
| 9 | Obscured | - |
| 10 | Obscured | - |
| 11 | 31.2 (br) | - |
| 12 | 56.6 | - |
| 13 | Broadened | - |
| 14 | 28.7 | - |
| 15 | 10.1 | 0.85 (t, J = 7.4) |
X-ray Analysis , also known as X-ray crystallography, is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.govmpg.de This technique involves directing an X-ray beam onto a crystal of the compound. nih.gov The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. libretexts.org By analyzing this pattern, scientists can calculate the electron density map of the molecule and build a precise three-dimensional model, confirming the connectivity of atoms and their absolute stereochemistry. nih.gov While the initial structural elucidation of this compound itself relied more on NMR and chemical correlation, X-ray crystallography was used to determine the structures of closely related compounds from Laurencia, such as chlorofucin and obtusin, which helped in confirming the structural class and stereochemical details of these complex natural products. scielo.brresearchgate.netcapes.gov.br
Chemical Synthesis and Synthetic Strategies
Total Synthesis of (+)-Obtusenyne
The total synthesis of (+)-obtusenyne has been accomplished by several research groups, each employing unique strategies to construct the challenging nine-membered ring and control the stereochemistry of the molecule. These syntheses have not only provided access to this intricate natural product but have also advanced the field of organic synthesis, particularly in the construction of medium-ring ethers.
The first total synthesis of (+)-obtusenyne was reported by Murai and his-coworkers in 1999. nih.govacs.org Their approach was followed by other notable syntheses from the research groups of Crimmins and Holmes, each contributing distinct methodologies to address the synthetic hurdles posed by obtusenyne's structure. nih.govthieme-connect.comnih.gov
A significant contribution came from the Crimmins group in 2003, who developed an enantioselective total synthesis starting from the commercially available 1,5-hexadiene-3-ol. nih.gov This synthesis was completed in 20 linear steps and was notable for its use of an asymmetric glycolate (B3277807) alkylation and a ring-closing metathesis (RCM) reaction to form the nine-membered ether. nih.gov
The Holmes group reported an enantioselective synthesis that utilized a Claisen rearrangement to construct the nine-membered oxygen heterocycle. thieme-connect.comnih.gov Their strategy also featured a transition-metal-catalyzed intramolecular hydrosilation reaction to establish the trans relationship of the substituents across the ether linkage. nih.gov
These seminal syntheses have provided valuable insights into the construction of complex marine natural products and have showcased the power of modern synthetic methods.
A critical challenge in the synthesis of (+)-obtusenyne is the precise control of its stereogenic centers. Various enantioselective methods have been employed to achieve this, with the Sharpless kinetic resolution and asymmetric glycolate alkylation being particularly noteworthy. nih.gov
In the synthesis developed by the Crimmins group, a Sharpless kinetic resolution was a key step in establishing the initial stereochemistry. nih.gov This method is a powerful tool for resolving racemic mixtures of allylic alcohols. wikipedia.org The reaction utilizes a chiral catalyst, typically formed from titanium tetraisopropoxide and a dialkyl tartrate, to selectively epoxidize one enantiomer of the allylic alcohol, leaving the other enantiomer in high enantiomeric excess. wikipedia.orgresearchgate.net This approach has been widely used in the total synthesis of various natural products. researchgate.netunits.it
| Reagent/Catalyst Component | Function |
|---|---|
| Titanium tetraisopropoxide (Ti(O-i-Pr)4) | Lewis acid catalyst component |
| Diethyl tartrate (DET) | Chiral ligand |
| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |
| 1,5-Hexadien-3-ol | Racemic allylic alcohol substrate |
To establish the stereogenic centers adjacent to the ether linkage, the Crimmins synthesis employed an asymmetric glycolate alkylation. nih.gov This method, an extension of the Evans asymmetric alkylation, allows for the diastereoselective alkylation of glycolate oxazolidinones, providing a reliable route to α-alkoxy carboxylic acid derivatives and protected 1,2-diols. researchgate.net This step was crucial for setting the trans relationship of the substituents on the nine-membered ring. nih.gov
The construction of the nine-membered cyclic ether core of this compound represents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Ring-closing metathesis has emerged as a powerful strategy to overcome this obstacle. nih.govorganic-chemistry.org
Ring-closing metathesis (RCM) is a versatile reaction in organic synthesis that allows for the formation of various unsaturated rings through the intramolecular metathesis of two terminal alkenes. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes such as the Grubbs catalysts, has found broad application in the synthesis of complex molecules, including medium-ring ethers. organic-chemistry.orgwikipedia.orgmdpi.com In the context of the Crimmins synthesis of (+)-obtusenyne, RCM was used to construct the nine-membered ether without the need for a cyclic conformational constraint, highlighting the efficiency of this methodology. nih.gov The use of modern, second-generation Grubbs catalysts often provides higher reactivity and broader functional group tolerance. organic-chemistry.org
| Catalyst Generation | Key Features |
|---|---|
| First-Generation Grubbs Catalyst | Based on a ruthenium carbene complex; effective for a range of RCM reactions. |
| Second-Generation Grubbs Catalyst | Features an N-heterocyclic carbene (NHC) ligand; exhibits higher activity and greater stability. |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand; offers enhanced stability and recyclability. |
Formation of the Nine-Membered Cyclic Ether Core
Alternative Cyclization Methodologies for Medium-Ring Ethers
The synthesis of medium-sized rings, such as the nine-membered oxonene core of this compound, is challenging due to unfavorable entropic and enthalpic factors. mit.edu Consequently, a variety of alternative cyclization methods have been explored to construct these strained cyclic ether systems. mit.eduoup.compsu.edu
One effective strategy involves the use of ring-closing metathesis (RCM), a powerful tool for the formation of medium and large rings. uwindsor.ca The success of RCM in synthesizing medium-ring ethers often relies on the presence of conformational constraints within the acyclic precursor that favor cyclization. uwindsor.ca Such constraints can be introduced through the incorporation of existing rings, gem-dimethyl groups, or other bulky substituents. uwindsor.ca For instance, the Schrock catalyst has been successfully employed in the RCM of allyl ethers to form medium-ring cyclic ethers. uwindsor.ca
Another approach is the intramolecular opening of an epoxide by a carbonyl oxygen, which provides a novel route to medium-ring ethers. psu.edu Additionally, biomimetic ring expansion strategies have emerged as a viable alternative. These methods often involve the oxidative dearomatization of bicyclic phenols to form polycyclic cyclohexadienones, which then undergo a ring-expanding rearomatization to yield benzannulated medium-ring structures. rsc.org
In the context of synthesizing the this compound framework, a notable method involves the Eu(fod)₃-promoted cyclization of a hydroxy epoxide. This Lewis acid-catalyzed approach has been successfully utilized to construct the oxonene skeleton with cis-oriented alkyl substituents at the α,α'-positions relative to the ether linkage. oup.comoup.comresearchmap.jp This specific methodology was pivotal in the total synthesis of (–)-12,13-epi-Obtusenyne. oup.comoup.comresearchmap.jp
The table below summarizes some alternative cyclization methodologies for medium-ring ethers.
| Methodology | Key Features | Example Application |
| Ring-Closing Metathesis (RCM) | Employs catalysts like Schrock or Grubbs catalysts; often requires conformational constraints in the precursor. uwindsor.ca | Synthesis of various medium-ring oxacycles. uwindsor.ca |
| Intramolecular Epoxide Opening | Involves the opening of an epoxide ring by an internal nucleophile, such as a carbonyl oxygen. psu.edu | Formation of medium-ring ethers from acyclic precursors. psu.edu |
| Biomimetic Ring Expansion | Utilizes oxidative dearomatization and ring-expanding rearomatization of phenolic compounds. rsc.org | Synthesis of benzannulated medium-ring scaffolds. rsc.org |
| Lewis Acid-Promoted Cyclization | Employs Lewis acids like Eu(fod)₃ to promote the cyclization of hydroxy epoxides. oup.comoup.com | Construction of the oxonene skeleton in the synthesis of this compound stereoisomers. oup.comoup.com |
Stereocontrolled Installation of the Enyne Moiety
The stereocontrolled installation of the enyne moiety is a critical step in the total synthesis of this compound. nih.govnih.gov This functional group is a key structural feature of many marine natural products. libretexts.org The primary challenge lies in achieving the desired stereochemistry of the double bond within the enyne system. Two prominent methods for this transformation are the Stork-Wittig olefination and Sonogashira coupling reactions.
The Stork-Wittig olefination, a modification of the classical Wittig reaction, is a powerful method for the synthesis of alkenes. libretexts.orgmnstate.edu The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.orgmnstate.edu A key advantage of this method is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures often seen in elimination reactions. libretexts.orgmnstate.edu
In the context of enyne synthesis, the Stork-Wittig reaction can be adapted to install the vinyl halide portion of the enyne with high stereoselectivity. orgsyn.org Specifically, the Stork-Zhao-Wittig olefination allows for the synthesis of Z-iodoalkenes by reacting an aldehyde with in situ-generated iodomethylene triphenylphosphorane. orgsyn.org These Z-iodoalkenes are valuable intermediates that can be further elaborated to the final enyne structure. orgsyn.org
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is widely used in the synthesis of natural products, including those containing enyne moieties, due to its mild reaction conditions and broad substrate scope. libretexts.orgresearchgate.net
In the synthesis of this compound and related compounds, the Sonogashira coupling is instrumental in attaching the alkyne portion to the vinyl halide, thereby completing the enyne side chain. core.ac.uk For instance, a vinyl iodide can be coupled with a terminal alkyne, such as trimethylsilylacetylene, to construct the conjugated enyne system. libretexts.org The reaction generally proceeds with retention of the stereochemistry of the vinyl halide, making it a reliable method for controlling the geometry of the double bond in the final product. libretexts.org Copper-free Sonogashira protocols have also been developed to address environmental concerns and to avoid side reactions like the homocoupling of copper acetylides. libretexts.org
The following table compares the Stork-Wittig Olefination and Sonogashira Coupling for enyne synthesis.
| Reaction | Description | Role in Enyne Synthesis |
| Stork-Wittig Olefination | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.orgmnstate.edu | Used to install the vinyl halide portion of the enyne with controlled stereochemistry. orgsyn.org |
| Sonogashira Coupling | Palladium- and copper-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. libretexts.orgorganic-chemistry.org | Couples the terminal alkyne to the vinyl halide to form the complete enyne side chain. core.ac.uk |
Stork-Wittig Olefination
Regio- and Stereoselective Halogenation Strategies
The introduction of halogen atoms with precise regio- and stereocontrol is a crucial aspect of the synthesis of many halogenated natural products, including this compound. nih.govnih.gov The biological activity of these molecules is often dependent on the specific placement and stereochemistry of the halogen substituents. nih.gov
Several strategies have been developed to achieve selective halogenation. numberanalytics.com These can be broadly categorized based on the reaction mechanism, such as electrophilic, nucleophilic, and radical halogenation. numberanalytics.com The choice of strategy is dictated by the substrate and the desired regio- and stereochemical outcome. numberanalytics.com
Key factors influencing regioselectivity and stereoselectivity in halogenation reactions include:
The nature of the halogenating agent. numberanalytics.com
The structure and functional groups of the substrate. numberanalytics.com
The reaction conditions, such as temperature and solvent. numberanalytics.com
One common approach for stereocontrolled halogenation is the nucleophilic opening of epoxides with halide ions. nih.gov This SN2 reaction proceeds with inversion of configuration, allowing for the predictable installation of a halogenated stereocenter. nih.gov The regioselectivity of the epoxide opening can be controlled by electronic factors, such as the presence of electron-withdrawing groups that deactivate the proximal carbon of the epoxide. nih.gov
Another powerful technique is the use of β-oxido phosphonium (B103445) ylides, which can be trapped with electrophilic halogen sources to generate E-alkenyl halides with high geometric purity. organic-chemistry.org The stereochemical outcome of this reaction is influenced by the size of the alkylidene group and the nature of the electrophile. organic-chemistry.org
In the total synthesis of laurefurenynes, which are structurally related to this compound, a flexible chlorohydrin-based strategy was employed for the stereocontrolled construction of the bis-tetrahydrofuran core. researchgate.net Furthermore, a modified Nakata chloromethanesulfonate-mediated SN2 displacement has been utilized for the introduction of dibromo functionalities. researchgate.net
Total Synthesis of this compound Stereoisomers and Epimers
The complex structure of this compound has prompted synthetic efforts toward its various stereoisomers and epimers to confirm their absolute and relative configurations.
Synthesis of (–)-12,13-epi-Obtusenyne
The total synthesis of (–)-12,13-epi-obtusenyne has been successfully accomplished, which was instrumental in determining its full structure. oup.com The synthetic strategy centered on the stereoselective construction of the nine-membered oxonene ring system. oup.comoup.comresearchmap.jp
A key step in this synthesis was the Eu(fod)₃-promoted cyclization of a hydroxy epoxide precursor. oup.comoup.com This reaction stereoselectively formed the oxonene skeleton with the desired cis-orientation of the alkyl substituents at the α and α' positions relative to the ether oxygen. oup.com The conformation of the resulting cis-oxonene intermediate was crucial for the subsequent stereoselective introduction of the homoallylic alcohol moiety. oup.com
Methodological Advancements in this compound Synthesis
The intramolecular hydrosilation of an enol ether followed by oxidation has emerged as a powerful tactic for the construction of polyhydroxylated molecules and, specifically, the core structure of this compound. acs.org This two-step process allows for the stereoselective formation of 1,3-diols, which are key structural motifs in many natural products.
In the context of this compound synthesis, a hydroxyl-directed intramolecular hydrosilation of an enol ether was a key transformation to prepare an advanced hexahydrooxonin intermediate. researchgate.net The reaction involves the conversion of a hydroxyl-appended enol ether to a silyl (B83357) ether, which then undergoes an intramolecular hydrosilation to form a cyclic siloxane. Subsequent oxidation, typically with hydrogen peroxide under basic conditions (Tamao-Fleming oxidation), cleaves the carbon-silicon bond to reveal the diol with a specific stereochemistry. sigmaaldrich.com
The stereoselectivity of this process is significantly influenced by the choice of the transition metal catalyst. Research has shown that different catalysts can lead to opposite diastereomers. For example, the intramolecular hydrosilation of a specific α-dialkylsilyloxy enol ether yielded different diastereomeric diols depending on whether a platinum or rhodium catalyst was used. acs.orgresearchgate.net This highlights the ability to fine-tune the stereochemical outcome by catalyst selection.
Below is a table summarizing the effect of different catalysts on the diastereoselectivity of a model intramolecular hydrosilation reaction relevant to this compound synthesis.
| Catalyst | Product Diastereomers Ratio | Key Observation | Reference(s) |
| Platinum bis(1,3-divinyl-1,1,3,3-tetramethylsiloxane) | Poor diastereocontrol | Low selectivity in the formation of the desired diol | acs.orgresearchgate.net |
| [Rh(dppb)]BF₄ | High diastereoselectivity | Favorable formation of a single diastereomer of the diol | acs.orgresearchgate.net |
The success of this methodology demonstrates its utility in constructing the strained medium-ring ether system of this compound with a high degree of stereochemical control. researchgate.netnih.gov
Intramolecular nitrile anion alkylation (INAA) is a robust method for the formation of cyclic structures in organic synthesis. wikipedia.orgalmerja.net This reaction involves the deprotonation of a nitrile to form a nucleophilic nitrile anion, which then undergoes an intramolecular SN2 reaction to form a new carbon-carbon bond and close a ring. thieme-connect.com
While a direct application of INAA to the total synthesis of this compound has not been explicitly reported, its successful use in the synthesis of related medium-ring and tetrahydrofuran-containing marine natural products suggests its potential applicability. thieme-connect.comacs.org Specifically, this methodology has been shown to be highly effective in constructing α,α'-trans-disubstituted tetrahydrofuran (B95107) rings. acs.org
In the synthesis of the tetrahydrofuran portion of isolaurallene, an intramolecular nitrile anion alkylation was employed to furnish the desired α,α'-trans-tetrahydrofuran as the major product. The stereochemical outcome is rationalized by a transition state geometry that benefits from stereoelectronic stabilization, where the C-CN bond is positioned anti-periplanar to the lone pair of the ether oxygen. acs.org
The stereoselectivity of the INAA can be influenced by factors such as the base used, the solvent, and the nature of the leaving group. However, in some systems, achieving a switchable stereochemical outcome to produce either the cis or trans isomer by simply changing reaction conditions has proven challenging. acs.org
The potential application of INAA in an this compound synthesis would likely involve the cyclization of a precursor containing a nitrile and a suitable leaving group to form the nine-membered oxonene ring. The stereochemical course of such a cyclization would be a critical consideration.
The table below outlines the general conditions and stereochemical outcome for an intramolecular nitrile anion alkylation used in the synthesis of a related cyclic ether.
| Substrate | Reaction Conditions | Product | Stereochemical Outcome | Reference(s) |
| Acyclic cyanomethyl ether with a tosylate leaving group | KHMDS, THF, -78 °C to rt | α,α'-trans-tetrahydrofuran | High diastereoselectivity for the trans isomer | acs.org |
Given the efficiency and stereoselectivity of INAA in forming cyclic ethers, it represents a promising, albeit underexplored, strategy for the construction of the this compound core.
Biosynthetic Pathways and Precursors
Overview of C15 Acetogenin (B2873293) Biosynthesis via the Polyketide Pathway
C15 acetogenins (B1209576) are recognized as secondary metabolites derived from the polyketide pathway. scielo.brscienceopen.comphcog.com This pathway is a common route for the biosynthesis of a diverse range of natural products. In the context of Laurencia species, the polyketide pathway is responsible for generating the carbon backbone of these C15 metabolites. scielo.brphcog.com
Proposed Origins from C16 Fatty Acid Precursors
It is generally thought that marine algal acetogenins, including C15 compounds like obtusenyne, originate from a common C15 precursor that is itself derived from a C16 fatty acid. scielo.brscispace.com Fatty acid synthesis typically involves the stepwise addition of two-carbon units, derived from acetyl-CoA, to a growing chain, with palmitate (a C16 fatty acid) being a major product of this process in eukaryotic cells. libretexts.orgnih.govwikipedia.org The precise enzymatic steps leading from a C16 fatty acid to the proposed C15 precursor for this compound involve modifications that differentiate it from typical fatty acid elongation or degradation pathways.
Enzymatic Mechanisms in Halogenation: Role of Haloperoxidases
Halogenation is a characteristic feature of many Laurencia acetogenins, including this compound. Enzymes known as haloperoxidases play a critical role in the biosynthesis of these halogenated natural products. frontiersin.org In marine algae, vanadium-dependent haloperoxidases, such as bromoperoxidases (V-BPOs) and iodoperoxidases (V-IPOs), catalyze the incorporation of halogen atoms (like bromine) into organic compounds. frontiersin.orgnih.gov These enzymes utilize hydrogen peroxide as an oxidant to produce a reactive hypohalous acid species, which then facilitates the regio- and stereoselective halogenation of organic substrates. frontiersin.orgresearchgate.netthieme-connect.de While some halogenases exhibit high substrate selectivity, vanadium-dependent haloperoxidases may produce the hypohalous acid which then reacts with the substrate, suggesting that the regioselectivity can depend on the reaction partners. mdpi.com
Hypothetical Biosynthetic Routes to the Nine-Membered Cyclic Ether and Enyne Motif
The formation of the nine-membered cyclic ether and the conjugated enyne motif are key structural features of this compound. While the complete biosynthetic pathway is not fully elucidated, hypothetical routes have been proposed, often drawing parallels from synthetic strategies and the biosynthesis of related Laurencia acetogenins.
Studies on the synthesis of this compound and related medium-ring ethers have explored various approaches to construct the nine-membered ring, including ring-closing metathesis reactions. nih.govnih.govbris.ac.uk The biosynthesis of other cyclic ethers in Laurencia species, such as the eight-membered ring in laurencin, has been proposed to involve bromo-cationic cyclization of acyclic precursors. scielo.brscielo.br It is plausible that similar cyclization mechanisms, potentially mediated by enzymatic activity and involving reactive intermediates, are involved in the formation of the nine-membered ether in this compound.
The conjugated enyne terminal group is another defining feature of this compound and other algal acetogenins. scielo.brscienceopen.comphcog.com The biosynthesis of enyne structures in natural products can occur through various enzymatic transformations, although specific details for this compound are limited. Synthetic methods for constructing enyne moieties often involve strategies like olefination reactions or rearrangements. organic-chemistry.orgbeilstein-journals.org
Early research on Laurencia metabolites identified nonhalogenated acetylenic polyenes, such as trans- and cis-laurediols, as potential biosynthetic precursors to various C15 acetogenins. scielo.br These findings were crucial in establishing initial common steps in the biosynthetic process for this class of compounds. scielo.br
Challenges in De Novo Biosynthetic Pathway Elucidation for this compound
Elucidating the complete de novo biosynthetic pathway for this compound presents several challenges. While the polyketide origin and the role of haloperoxidases are generally accepted, the specific enzymes involved in each step, particularly the cyclization to form the nine-membered ether and the introduction of the enyne moiety, are not fully characterized.
Challenges in elucidating plant and algal biosynthetic pathways include the complexity of these pathways, which involve multiple enzymes and regulatory elements, and can be species- and tissue-specific. nih.gov Identifying the specific genes and enzymes responsible for each transformation can be difficult, and traditional genetic manipulation systems may not be efficient for many organisms, including algae. frontiersin.orgmdpi.com The redundancy of pathway enzyme genes and difficulties in accumulating or chemically synthesizing substrates also hinder the specific identification of enzymes for certain steps. mdpi.com Although techniques like genomics, transcriptomics, and metabolomics, combined with bioinformatics and genetic engineering, are valuable for identifying potential genes and understanding metabolic networks, fully reconstructing and confirming complex pathways remains a significant task. nih.govfrontiersin.orgresearchgate.net
Biological Activities and Mechanistic Insights Non Human and Cellular Models
Anti-microbial Activities
Obtusenyne and structurally related compounds have demonstrated notable antimicrobial properties, targeting both bacteria and fungi. These activities are a significant area of research, given the continuous need for new antimicrobial agents.
Antibacterial Effects Against Specific Microorganisms
The most frequently reported biological activity for acetogenins (B1209576) like this compound is their antibacterial action against various microorganisms. scielo.brscielo.br While specific data on this compound's broad-spectrum antibacterial activity is still emerging, studies on related compounds from Laurencia species provide valuable insights. For instance, various halogenated acetogenins have shown significant antistaphylococcal activity, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 256 μg/mL against multi-drug and methicillin-resistant Staphylococcus aureus (MRSA). scielo.br Another study highlighted that certain acetogenins displayed significant antibacterial activity against foodborne pathogens such as Vibrio cholerae, Staphylococcus aureus, Escherichia coli, Salmonella enteritidis, S. typhi, and S. thyphimurium. scielo.br
A study involving compounds isolated from the digestive diverticula of Aplysia argus, which feeds on red algae, tested the antibacterial activity of several compounds, including this compound, against the phytopathogen Ralstonia solanacearum. researchgate.net While some related compounds exhibited activity, the specific results for this compound were not detailed in the provided information. researchgate.net It is important to note that while some acetogenins show potent antibacterial effects, others, like 3-Z-laurenyne, have been found to be inactive when tested against marine bacteria. scielo.br
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound/Extract | Target Microorganism | Activity/Observation |
|---|---|---|
| Halogenated Acetogenins | Multi-drug and methicillin-resistant Staphylococcus aureus (MRSA) | MIC values ranging from 8-256 μg/mL. scielo.br |
| Acetogenins | Vibrio cholerae, Staphylococcus aureus, Escherichia coli, Salmonella enteritidis, S. typhi, S. thyphimurium | Significant antibacterial activity. scielo.br |
| This compound and others | Ralstonia solanacearum | Tested for antibacterial activity, specific results for this compound not detailed. researchgate.net |
Potential Antifungal Properties (based on studies of related polyynes)
While direct studies on the antifungal properties of this compound are limited, research on related polyyne compounds suggests potential activity. Polyynes, characterized by the presence of multiple acetylene (B1199291) groups, have been reported to possess a broad spectrum of antimicrobial effects. nih.govresearchgate.net For instance, collimonins and Sch 31828 have shown activity against Aspergillus niger and Candida spp., respectively. nih.gov
The terminal alkyne group in polyynes appears to be crucial for their antifungal activity. nih.gov Studies on compounds like collimonin C, collimonin D, and massilin A demonstrated potent inhibition of Candida albicans, with the terminal alkyne being essential for this effect. nih.gov The mechanism of action for some bacterial polyynes involves targeting acetyl-CoA acetyltransferase (ERG10 in C. albicans), an enzyme critical for fungal cell membrane formation. nih.gov This inhibition disrupts cell membrane integrity and viability. nih.gov Although this compound is a cyclic ether acetogenin (B2873293), its enyne terminus suggests that it might share some mechanistic similarities with other antifungal polyynes.
Anti-feedant and Ichthyotoxic Properties (as observed in structurally related acetogenins)
The ecological roles of acetogenins often involve chemical defense mechanisms. Several acetogenins structurally related to this compound have demonstrated significant anti-feedant and ichthyotoxic properties, suggesting a protective function for the producing organism.
Anti-feedant activity, the deterrence of feeding in herbivores, is a well-documented property of many C15 acetogenins. uoa.gr For example, the acetogenin 178 and 3-Z-laurenyne have shown feeding-deterrent activity against the goldfish Carassius auratus. scielo.br Similarly, cis-dihydrorhodophytin has also been reported to have antifeedant activity. scielo.br This property is not limited to fish; Annonaceous acetogenins, a different class of acetogenins from plants, are known for their potent antifeedant effects against various insect species. beilstein-journals.orgscirp.orgscielo.br The mechanism of action for some antifeedants involves interacting with the taste receptors of insects, causing a feeding deterrent or suppressing effect. nih.gov
Ichthyotoxicity, or toxicity to fish, is another important biological activity of these compounds. Dactylallene, an acetogenin isolated from the sea hare Aplysia dactylomela, has been shown to be ichthyotoxic, suggesting a defensive role against predators. mdpi.com Aplykurodins A and B, degraded sterols also found in Aplysia, exhibit strong ichthyotoxic properties. mdpi.com The combination of anti-feedant and ichthyotoxic effects in these related compounds highlights their potential role in deterring predation.
Cytotoxicity in Non-Mammalian or Specific Cell Lines (if directly reported for this compound)
While comprehensive cytotoxicity data for this compound is not widely available, studies on related acetogenins provide some context. The cytotoxicity of C15 acetogenins has been a subject of interest, with some compounds showing moderate to significant activity against various cell lines.
Laurefurenynes C and F, vinyl acetylenic acetogenins, were reported to be moderately cytotoxic against solid tumors and leukemia L1210 cells, although they were non-selective. scielo.br This was noted as the first report of cytotoxicity for this class of acetogenins. scielo.br Other related compounds have also shown cytotoxic potential. For instance, some sesquiterpenes isolated alongside acetogenins from Aplysia dactylomela displayed cytotoxicity towards gastric, liver, and breast carcinoma cell lines. mdpi.com
Current Status of this compound-Specific Bioactivity Studies
Direct bioactivity studies specifically focusing on this compound are somewhat limited in the available literature. While it has been isolated from various Laurencia species and sea hares, detailed reports on its specific biological activities are not as extensive as for some other acetogenins. scielo.brscielo.br For instance, two isomers, (+)-3E,6R,7R-Obtusenyne and (+)-3Z,6R,7R-obtusenyne, were isolated from A. dactylomela, but as of a 2016 review, no bioactivity studies for these specific compounds had been reported. mdpi.comsemanticscholar.org This highlights a gap in the current research and underscores the need for more focused investigations into the biological and pharmacological potential of this compound itself.
Ecological Defense Roles of this compound and Analogues
The diverse biological activities of this compound and its analogues strongly suggest they play a significant ecological role as chemical defense agents for the organisms that produce or sequester them. scielo.bruoa.gr Red algae of the genus Laurencia are known to produce a vast array of halogenated secondary metabolites, including acetogenins, which are believed to provide defense against herbivores, biofouling, and microbial infections. uoa.grnih.govwikipedia.org
Sea hares, such as those of the genus Aplysia, are herbivorous mollusks that feed on algae like Laurencia. scielo.br They have been shown to accumulate these secondary metabolites from their diet, which then serve as a defense mechanism against their own predators. scielo.brmdpi.com The presence of compounds with anti-feedant and ichthyotoxic properties in these sea hares supports this hypothesis of chemical defense. scielo.brmdpi.com The sequestration of these potent compounds provides a clear evolutionary advantage, protecting the sea hares from predation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Z-laurenyne |
| Collimonin C |
| Collimonin D |
| Massilin A |
| Sch 31828 |
| cis-dihydrorhodophytin |
| Dactylallene |
| Aplykurodin A |
| Aplykurodin B |
| Laurefurenyne C |
| Laurefurenyne F |
| (+)-3E,6R,7R-Obtusenyne |
Chemical Defense in Algae Against Herbivory and Fouling
The red alga Laurencia obtusa thrives in environments with intense pressure from herbivores and fouling organisms. Its survival is largely attributed to the production of a suite of secondary metabolites, including terpenes and C15-acetogenins like this compound. jocpr.com These chemical compounds are considered a primary defense mechanism. jocpr.commdpi.com
Laboratory-based feeding assays have demonstrated that crude chemical extracts from L. obtusa significantly deter feeding by various marine herbivores, such as the crab Pachygrapsus transversus and the sea urchin Lytechinus variegatus. researchgate.netscielo.br While these studies confirm the potent anti-herbivory nature of the alga's chemical profile, much of the defensive activity has been specifically attributed to the major sesquiterpene metabolite, elatol. researchgate.netscielo.br The precise contribution of this compound to this defensive shield against grazers has not been individually quantified in published research.
| Organism | Defensive Activity | Attributed To | Citation |
| Laurencia obtusa (Red Alga) | Anti-herbivory | Crude Extract / Elatol | researchgate.net, scielo.br |
| Laurencia obtusa (Red Alga) | Anti-fouling | Crude Extract | tandfonline.com |
Defensive Functions in Sea Hares Against Predation and Pathogens
Sea hares of the genus Aplysia are well-known consumers of Laurencia algae. These shell-less mollusks have evolved a remarkable defensive strategy: they sequester the halogenated secondary metabolites from their algal diet and store them in their own tissues. mdpi.comscielo.br This process, known as defensive sequestration, allows the sea hare to co-opt the alga's chemical weapons for its own protection against predators. researchgate.netresearchgate.net
Metabolites sequestered from Laurencia, including the class of C15-acetogenins to which this compound belongs, are considered ecologically important as a defense against predation and as a tool against pathogens and fouling organisms. mdpi.comresearchgate.net When attacked, sea hares can release these compounds, deterring predators. This compound has been identified as one of the many C15-acetogenins isolated from the sea hare Aplysia dactylomela. mdpi.commdpi.com However, a comprehensive review of secondary metabolites from Aplysia noted that, to date, no specific bioactivity studies have been published concerning this compound and its direct isomers isolated from these mollusks. mdpi.com Therefore, while it is a component of a known chemical defense system, its specific activity against predators or pathogens remains uninvestigated.
| Organism | Defensive Activity | Implied Compound Class | Citation |
| Aplysia spp. (Sea Hare) | Anti-predation | Sequestered C15-Acetogenins | researchgate.net, researchgate.net |
| Aplysia spp. (Sea Hare) | Anti-pathogen / Anti-fouling | Sequestered Halogenated Metabolites | researchgate.net |
Preliminary Mechanistic Investigations at the Cellular or Molecular Level (excluding human physiological effects)
Direct research into the cellular or molecular mechanisms of this compound is scarce. However, studies on related compounds isolated from the same source organism, Laurencia obtusa, provide preliminary insights into potential modes of action.
A study on two other C15-acetogenins, isolaurenidificin and bromlaurenidificin, found that while they showed weak cytotoxicity against several human cancer cell lines, they exhibited relatively potent cytotoxic activity against peripheral blood neutrophils. mdpi.com The researchers noted that this selective cytotoxicity could be attributed, at least in part, to the induction of apoptosis, or programmed cell death. mdpi.com This finding suggests that a potential mechanism for C15-acetogenins could involve the targeted activation of apoptotic pathways in specific cell types.
While it has been suggested that organohalogen compounds like this compound are implicated in cytotoxic responses, specific mechanistic data in non-human cellular models is not yet available in the scientific literature. researchgate.net The direct cellular targets and signaling pathways affected by this compound have not been identified, and further investigation is required to understand how it exerts its biological effects at a molecular level.
Structure Activity Relationship Sar Studies and Analog Design
Impact of Stereochemistry on Biological Efficacy (e.g., comparison of enantiomers and diastereomers)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has profound implications for biological activity. uou.ac.in Chiral molecules can exist as stereoisomers, which are broadly classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). uou.ac.ingacariyalur.ac.in In biological systems, which are themselves chiral, different stereoisomers of a single compound can exhibit vastly different pharmacological profiles; one isomer may be highly active, while another could be less active or inactive. nih.govslideshare.net
Obtusenyne is a chiral molecule possessing multiple stereogenic centers, giving rise to the possibility of several stereoisomers. gacariyalur.ac.in Nature itself produces variations of this structure, as evidenced by the isolation of diastereomers such as 3-Z- and 3-E-12-epi-obtusenyne from the sea hare Aplysia dactylomela. researchgate.net The focus of significant synthetic efforts on producing a single enantiomer, (+)-obtusenyne, underscores the perceived importance of this specific configuration for achieving the desired biological activity. researchgate.netnih.govacs.org
While direct comparative studies on the biological efficacy of all possible this compound isomers are not extensively detailed in the literature, the principles of stereochemistry in drug action strongly suggest that the spatial arrangement of substituents on the nine-membered ring is critical. nih.gov The precise orientation of the halogen atoms and the enyne side chain, dictated by the stereochemistry at each chiral center, is expected to be a key factor in its interaction with molecular targets.
| Isomer Type | Definition | Relevance to this compound |
|---|---|---|
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other (e.g., (+)-obtusenyne vs. (-)-obtusenyne). gacariyalur.ac.in | Expected to have different biological activities due to differential interactions with chiral biological targets like enzymes and receptors. nih.gov |
| Diastereomers | Stereoisomers that are not mirror images of each other, occurring in molecules with two or more chiral centers (e.g., cis vs. trans isomers). gacariyalur.ac.inslideshare.net | Naturally occurring diastereomers like 3-Z and 3-E-12-epi-obtusenyne have been isolated, indicating structural diversity. researchgate.net These isomers have different shapes and are expected to exhibit distinct bioactivity profiles. |
Influence of Halogenation Pattern on Bioactivity
This compound is a halogenated natural product, a class of compounds frequently isolated from marine organisms, particularly the red algae genus Laurencia. researchgate.netresearchgate.net The inclusion of halogen atoms, such as chlorine and bromine, into a molecule can significantly modulate its biological activity. researchgate.netnih.gov This is often attributed to several factors: an increase in lipophilicity which can enhance membrane permeability, the ability to form halogen bonds with biological targets, and the blocking of metabolic pathways that could otherwise deactivate the compound. researchgate.netnih.gov
The specific halogenation pattern of this compound—featuring both a bromine and a chlorine atom at distinct positions—is likely crucial to its biological function. The presence and identity of the halogen can influence the molecule's reactivity and binding affinity. researchgate.netnoaa.gov Studies on other bioactive molecules have shown that replacing one halogen with another (e.g., chlorine with bromine) or changing its position can lead to substantial changes in efficacy. nih.gov For instance, research on flavonoid derivatives demonstrated that the presence and type of halogen (chlorine vs. bromine) had a significant effect on their antimicrobial properties. nih.gov This principle suggests that the unique bromine-chlorine combination in this compound is an evolutionarily refined feature for a specific biological purpose.
| Compound | Key Halogenation Feature | Source Genus |
|---|---|---|
| This compound | Contains both Bromine (Br) and Chlorine (Cl). researchgate.netresearchgate.net | Laurencia researchgate.netresearchgate.net |
| Laurencienyne | Contains Chlorine (Cl) and an acetylenic bond. researchgate.net | Laurencia researchgate.net |
| Rogiolenyne B | A halogenated C15 acetogenin (B2873293). researchgate.net | Laurencia researchgate.net |
| (3E)-Dactomelyne | A stereoisomer of this compound with a specific halogenation pattern. researchgate.net | Laurencia researchgate.net |
Significance of the Nine-Membered Cyclic Ether Ring and Enyne Moiety for Activity
The molecular architecture of this compound is defined by two key structural motifs: a nine-membered cyclic ether (oxonene) core and a terminal vinylacetylene (enyne) side chain. researchgate.netresearchgate.net Both of these features are recognized as important contributors to the bioactivity of many natural products.
Medium-sized rings (8- to 11-membered) are common structural elements in a variety of potent natural products. rsc.orgresearchgate.net Their synthesis is notoriously challenging due to unfavorable entropic factors and significant transannular strain, which suggests that their presence is not arbitrary but rather essential for biological function. researchgate.netnih.gov The nine-membered ring of this compound provides a conformationally constrained scaffold. rsc.org This pre-organized structure holds the various substituents in a specific three-dimensional arrangement, which can facilitate high-affinity and selective binding to a protein target. rsc.org
| Structural Feature | Description | Postulated Role in Bioactivity |
|---|---|---|
| Nine-Membered Cyclic Ether | An oxonene ring forming the core of the molecule. researchgate.netresearchgate.net | Provides a rigid, conformationally pre-organized scaffold, essential for the correct spatial orientation of active groups for target binding. rsc.orgacs.org |
| Enyne Moiety | A terminal side chain containing conjugated double and triple carbon-carbon bonds. researchgate.netmdpi.com | Acts as a potential reactive site and is a common feature in cytotoxic marine acetogenins (B1209576), contributing to the molecule's overall shape and electronic character. mdpi.com |
Rational Design and Chemical Synthesis of this compound Analogues for SAR Elucidation
The rational design and synthesis of analogues are fundamental to understanding SAR and are essential for translating a complex natural product into a potential therapeutic lead. oncodesign-services.comrsc.orgresearchgate.net This process involves creating modified versions of the parent molecule to probe the importance of each structural component. nih.gov For this compound, this would involve the targeted synthesis of analogues where specific features are altered.
Key synthetic strategies, such as the Claisen rearrangement and ring-closing metathesis (RCM), have been instrumental in constructing the challenging nine-membered ring system of this compound and related compounds. researchgate.netresearchgate.netuwindsor.ca These synthetic advancements pave the way for "diverted total synthesis," where intermediates along the synthetic route can be used to create a library of analogues. rsc.orgresearchgate.net
By synthesizing and testing these analogues, researchers can answer critical SAR questions. For instance, removing the chlorine atom or replacing the enyne with a saturated alkyl chain and then measuring the subsequent change in biological activity would directly reveal the importance of these respective moieties. This systematic approach allows for the deconstruction of the molecule's activity, pinpointing the exact structural elements required for its biological effects. oncodesign-services.comtsinghua.edu.cn
| Potential Analogue Design | Structural Modification | SAR Question Addressed |
|---|---|---|
| Dechloro-obtusenyne | Removal of the chlorine atom. | Is the chlorine atom essential for activity? |
| Debromo-obtusenyne | Removal of the bromine atom. | Is the bromine atom essential for activity? |
| Saturated Side-Chain Analogue | Reduction of the enyne moiety to an alkyl chain. | Is the unsaturation/reactivity of the enyne group required? |
| Ring-Contracted/Expanded Analogue | Synthesis of an 8- or 10-membered ether ring instead of the 9-membered one. | How critical is the nine-membered ring size for maintaining the active conformation? |
| Enantiomeric Analogue | Synthesis of (-)-obtusenyne. nih.govacs.org | Does the mirror image of the natural product retain activity? |
Ecological and Chemo Taxonomic Significance
Obtusenyne as a Chemotaxonomic Marker for Marine Algal Species
Chemotaxonomy utilizes the chemical composition of organisms to aid in their classification and understanding of their phylogenetic relationships. Secondary metabolites, such as this compound, have been recognized as valuable chemotaxonomic markers in marine algae, particularly within the complex genus Laurencia. scielo.brsemanticscholar.org The genus Laurencia is known for producing a wide array of halogenated secondary metabolites, including sesquiterpenes, diterpenes, triterpenes, and C15 acetogenins (B1209576). semanticscholar.orgresearchgate.net The specific profile of these metabolites can vary between Laurencia species and even within different chemical types of the same species, providing chemical fingerprints that assist in taxonomic differentiation. semanticscholar.org
This compound is one such C15 acetogenin (B2873293) that has been isolated from various Laurencia species, including Laurencia obtusa and Laurencia nangii. semanticscholar.orgchempedia.infomdpi.com Its presence, along with other characteristic acetogenins, can help distinguish between closely related species or populations that may be morphologically similar. scielo.brsemanticscholar.org For instance, studies on Laurencia nangii have reported this compound as one of its halogenated metabolites, contributing to the chemical profile used to identify different chemical races of this species. semanticscholar.org The consistent isolation of specific acetogenins like this compound from certain Laurencia species supports their use as chemotaxonomic markers, complementing traditional morphological classification methods. scielo.br
Inter-species Chemical Communication and Interactions in Marine Ecosystems
Chemical cues play a fundamental role in mediating interactions between organisms in marine environments, influencing behaviors such as foraging, defense, mate selection, and habitat choice. nih.govaanmelder.nl Secondary metabolites produced by marine algae, including acetogenins like this compound, can act as infochemicals that facilitate or deter interactions with other marine organisms. aanmelder.nlresearchgate.net
Red algae of the genus Laurencia are known to be a source of defense compounds against herbivores due to their production of halogenated metabolites. researchgate.net These compounds can deter feeding by generalist predators. While specific studies detailing the direct role of this compound in mediating interactions are less abundant in the provided search results, the broader context of Laurencia-derived halogenated acetogenins highlights their ecological significance. For example, other halogenated metabolites from Laurencia species have been shown to exhibit antifeedant activity. researchgate.net
Furthermore, some marine invertebrates, such as sea hares of the genus Aplysia, are known to feed on Laurencia species and sequester these halogenated secondary metabolites. mdpi.comresearchgate.net These sequestered compounds can then be used by the sea hares for their own defense, for instance, being released in defensive secretions. researchgate.net This predator-prey relationship, mediated by the chemical compounds produced by the algae, exemplifies the complex inter-species chemical communication occurring in marine ecosystems. While this compound's specific role in such interactions requires further direct investigation, its presence in Laurencia species suggests a potential involvement in these chemically mediated ecological dynamics.
Evolutionary Aspects of Secondary Metabolite Production in Marine Organisms
The production of secondary metabolites in marine organisms, including halogenated acetogenins like this compound, is a result of evolutionary processes driven by the need to adapt to the complex marine environment and gain a competitive advantage. mdpi.comencyclopedia.pub Sessile organisms like marine algae face constant challenges from predation, competition for space and resources, and environmental stresses. mdpi.comencyclopedia.pub The evolution of biosynthetic pathways for producing a diverse array of bioactive molecules provides these organisms with defense mechanisms and tools for chemical communication. mdpi.comencyclopedia.pubresearchgate.net
The halogenation of metabolites, a prominent feature of Laurencia acetogenins, is facilitated by haloperoxidase enzymes, particularly vanadium-dependent bromoperoxidases, which are common in marine algae. mdpi.com The presence and activity of these enzymes are a key evolutionary adaptation that allows marine organisms to incorporate halogens from seawater into their secondary metabolites, increasing their structural diversity and potentially enhancing their biological activities. mdpi.com
The genetic basis for secondary metabolite biosynthesis often involves gene clusters, which can be horizontally transferred between organisms or undergo duplication and diversification, leading to the evolution of new compounds and pathways. researchgate.net This modularity and flexibility in gene clusters contribute to the remarkable chemical diversity observed in marine natural products. researchgate.net The evolution of these complex biosynthetic machineries in marine algae and associated microorganisms highlights the selective pressures that favor the production of secondary metabolites with diverse ecological functions. researchgate.netnih.gov The continued discovery of novel marine natural products and the elucidation of their biosynthetic pathways provide insights into the evolutionary history and adaptive strategies of marine organisms.
Future Research Directions
Advanced Studies in Obtusenyne Biosynthesis and Enzymology
Further in-depth studies are needed to fully elucidate the biosynthetic pathway of this compound in Laurencia species. This includes identifying and characterizing the specific enzymes involved, particularly the haloperoxidases responsible for halogenation and the enzymes forming the cyclic ether structure. mdpi.com Understanding the enzymology can provide insights into potential biocatalytic routes for synthesizing this compound and related analogues.
Development of Novel and Efficient Synthetic Routes to this compound and Complex Analogues
While total syntheses of this compound have been reported, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a valuable research goal. bris.ac.ukacs.orgnih.govnih.gov Exploring new synthetic methodologies, including asymmetric synthesis and cascade reactions, could facilitate the preparation of this compound and the creation of complex analogues with potentially enhanced biological activities.
In-depth Mechanistic Characterization of Observed Biological Activities
Although the biological activities of this compound are not extensively documented, further research is warranted to investigate its potential bioactivities and their underlying mechanisms. mdpi.comresearchgate.net This involves conducting comprehensive biological assays and employing techniques to understand how this compound interacts with biological targets at a molecular level. nih.gov Structure-activity relationship studies based on synthetic analogues could also provide valuable insights.
Exploration of Undiscovered Ecological Roles and Environmental Fates
The ecological role of this compound in its natural marine environment is not fully understood. Research could focus on its function in the interactions between Laurencia algae and herbivores like sea hares, potentially as a defense mechanism. scielo.brscielo.brmdpi.com Investigating the environmental fate of this compound, including its degradation pathways and persistence in marine ecosystems, is also important for assessing its ecological impact. frontiersin.orgbritishecologicalsociety.orgnumberanalytics.comresearchgate.netjfsdigital.org
Application of Advanced Analytical Techniques for Trace Metabolite Profiling
The application of advanced analytical techniques, such as high-resolution mass spectrometry and hyphenated techniques (e.g., LC-MS/MS, GC-MS/MS), can facilitate the detection and profiling of this compound and related metabolites at trace levels in complex biological and environmental samples. laboratoriosrubio.commdpi.comsysrevpharm.orgnih.govresearchgate.netnih.gov These techniques can aid in discovering new this compound analogues, studying its distribution in organisms and the environment, and understanding its metabolic fate.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for initial structural characterization of obtusenyne?
- Begin with spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to identify functional groups and molecular weight. Compare obtained data with published spectral libraries or analogous compounds. For novel derivatives, employ X-ray crystallography for unambiguous structural confirmation. Include purity assessments via HPLC and elemental analysis .
- Methodological Tip: Always validate spectroscopic results with orthogonal methods (e.g., cross-check NMR assignments with COSY or HSQC experiments) .
Q. How should researchers design a baseline synthesis protocol for this compound?
- Start with retrosynthetic analysis to identify feasible pathways, prioritizing steps with high atom economy and minimal protecting groups. Use small-scale reactions (1–5 mmol) to optimize yield and selectivity. Document solvent choices, catalysts, and temperature gradients systematically. Include controls (e.g., blank reactions) to isolate variables affecting yield .
- Data Consideration: Track reaction progress via TLC or GC-MS, and report Rf values/retention times for reproducibility .
Q. What are the critical parameters for assessing this compound’s bioactivity in preliminary assays?
- Define dose-response curves using standardized cell lines or enzymatic targets. Include positive and negative controls to validate assay robustness. Use IC50/EC50 values for quantitative comparisons, and apply statistical tests (e.g., ANOVA) to confirm significance thresholds .
- Pitfall Avoidance: Account for solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to <0.1% v/v .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Conduct comparative analyses of conflicting datasets (e.g., NMR chemical shifts under varying solvents or temperatures). Use computational tools (DFT calculations) to predict spectral profiles and reconcile experimental vs. theoretical discrepancies. Cross-reference with crystallographic data where available .
- Case Study: Discrepancies in carbonyl peak positions may arise from tautomeric equilibria; variable-temperature NMR can clarify dynamic processes .
Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?
- Employ Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, temperature). Use response surface methodology to identify optimal conditions. For stereochemical control, explore chiral auxiliaries or asymmetric catalysis. Validate scalability by incrementally increasing batch size (5 mmol → 50 mmol) .
- Advanced Tip: Monitor intermediates via in-situ FTIR or Raman spectroscopy to detect transient species .
Q. How should mechanistic studies for this compound’s biological activity be structured?
- Combine kinetic assays (e.g., time-dependent inhibition) with molecular docking simulations to hypothesize binding modes. Validate using site-directed mutagenesis of target proteins or isotopic labeling (e.g., ¹⁸O tracing for hydrolytic pathways). Correlate in vitro findings with in vivo models (e.g., zebrafish assays) .
- Data Integration: Use cheminformatics tools (e.g., molecular dynamics simulations) to predict metabolite formation and off-target effects .
Q. What methodologies address reproducibility challenges in this compound research?
- Adopt open-science practices: share raw spectral data, synthetic protocols, and crystallographic files in public repositories (e.g., Zenodo). Use standardized reporting formats (e.g., MIACE guidelines for bioassays) and validate key findings across independent labs .
- Quality Control: Implement round-robin testing for critical experiments, ensuring inter-laboratory consistency .
Ethical and Methodological Compliance
Q. How to ensure ethical rigor in this compound studies involving biological samples?
- Obtain IRB approval for human-derived materials. Anonymize data and adhere to Nagoya Protocol guidelines for biodiversity sourcing. For animal studies, follow ARRIVE 2.0 reporting standards .
Q. What statistical frameworks are appropriate for multi-omic studies of this compound’s effects?
- Apply false discovery rate (FDR) corrections in transcriptomic/proteomic analyses. Use multivariate regression to disentangle confounding variables (e.g., batch effects). For network pharmacology, employ pathway enrichment tools (e.g., DAVID, STRING) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
